(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol
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Overview
Description
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a thiazole ring, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 2-chlorothiazole with piperidine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The thiazole and piperidine rings can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole and piperidine compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, the compound may be used to study the effects of thiazole and piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may participate in binding interactions, while the piperidine ring can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
- [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol
- [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine]
Uniqueness: The uniqueness of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The presence of the methanol group and the specific positioning of the thiazole and piperidine rings can influence its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-12-5-9(15-10)6-13-3-1-8(7-14)2-4-13/h5,8,14H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWKPPCODVOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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